molecular formula C18H27NO3 B3027824 tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate CAS No. 1401966-70-8

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Cat. No.: B3027824
CAS No.: 1401966-70-8
M. Wt: 305.4
InChI Key: QGOWPUGITGXQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate CAS No.: 1401966-70-8 Purity: 90% (HPLC) Structural Features:

  • A benzoate ester core with a tert-butyl group at the para position.
  • A piperidine ring substituted at the 4-position with a hydroxymethyl (-CH2OH) group.
  • The piperidine moiety is connected to the benzoate via a methylene (-CH2-) linker.

This compound is primarily used in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, leveraging its polar hydroxymethyl group for derivatization or enhancing solubility .

Preparation Methods

The synthesis of tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step involves the functionalization of the piperidine ring with a hydroxymethyl group, often using formaldehyde or other hydroxymethylating agents.

    Attachment of the benzoate moiety: The benzoate group is introduced through esterification reactions, typically using benzoic acid derivatives and suitable coupling reagents.

    Addition of the tert-butyl group:

Chemical Reactions Analysis

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Drug Development

  • Proteolysis Targeting Chimeras (PROTACs) : One of the most promising applications of this compound is in the development of PROTACs, which are designed to selectively target and degrade specific proteins within cells. The compound serves as a non-PEG linker in the design of these chimeras, enhancing their bioavailability and efficacy in treating diseases such as cancer. A study highlighted the synthesis of potent and orally bioavailable PROTACs targeting androgen receptors for prostate cancer therapy, demonstrating the compound's relevance in targeted protein degradation strategies .

Neuropharmacology

  • CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The hydroxymethyl group may enhance solubility and bioactivity, making it a candidate for further neuropharmacological studies.

Material Science

Polymer Chemistry

  • Synthesis of Functional Polymers : The compound can be utilized in the synthesis of functional polymers due to its ability to act as a monomer or crosslinker. Its chemical structure allows for the introduction of piperidine units into polymer chains, which can modify the physical properties of the resulting materials. This application is particularly relevant in creating polymers with enhanced mechanical properties or specific thermal characteristics.

Biochemical Research

Bioconjugation

  • Linker in Bioconjugates : tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate can be employed as a linker in bioconjugation processes. This involves attaching biomolecules such as peptides or antibodies to other molecules, facilitating targeted delivery systems in drug development and diagnostics.

Analytical Chemistry

Standard Reference Material

  • Spectroscopic Studies : Given its unique chemical structure, this compound can be used as a standard reference material in spectroscopic studies. Its spectral data can aid in the calibration of analytical instruments and methodologies, ensuring accurate measurements in various chemical analyses.
  • Targeted Cancer Therapy :
    • In recent research, this compound was incorporated into PROTACs aimed at degrading androgen receptors in prostate cancer cells. The study demonstrated significant reductions in cell viability upon treatment with these chimeras .
  • Polymer Development :
    • A study investigated the use of this compound as a crosslinker in creating novel polymeric materials with enhanced thermal stability and mechanical strength. The results indicated improved performance metrics compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The benzoate moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The target compound is compared to six structurally related analogs (Table 1), highlighting substituent variations, purity, and functional group implications.

Table 1. Structural and Functional Comparison of Analogs

CAS No. Compound Name Purity Key Substituents/Features Functional Implications Source
1401966-70-8 tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate 90% Piperidin-1-yl with hydroxymethyl (-CH2OH) Polar group enhances solubility; reactive for oxidation/esterification
1401966-71-9 tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate 90% Piperidin-1-yl with formyl (-CHO) Electrophilic aldehyde enables nucleophilic additions
791642-61-0 tert-Butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate 95% Piperidin-1-yl with hydroxymethyl; acetate linker Acetate ester alters metabolic stability; hydroxymethyl retains polarity
205059-24-1 tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate N/A Piperazine and piperidine rings Dual heterocycles may improve receptor binding
52062-92-7 tert-Butyl 4-(bromomethyl)benzoate N/A Bromomethyl (-CH2Br) Bromine acts as a leaving group for SN2 reactions
927676-52-6 tert-Butyl 4-(4-Methylpiperazin-1-yl)benzylcarbamate N/A Piperazine; carbamate linker Carbamate group enhances hydrolytic stability

Physicochemical Properties

  • Polarity :

    • The hydroxymethyl group in the target compound increases polarity compared to tert-butyl 4-(bromomethyl)benzoate (CAS 52062-92-7), improving aqueous solubility .
    • Piperazine-containing analogs (e.g., CAS 927676-52-6) exhibit higher basicity due to the nitrogen-rich heterocycle .

Biological Activity

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is a compound that integrates a piperidine moiety, which is often associated with various biological activities, including potential therapeutic effects in areas such as cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C15H25N3O3
  • Molecular Weight : 283.41 g/mol
  • CAS Number : 381722-48-1

The compound functions primarily through its interaction with biological targets associated with various signaling pathways. The presence of the piperidine ring is crucial for its binding affinity and selectivity towards specific receptors, which can lead to modulation of biological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:

  • Cancer Therapy :
    • Compounds with piperidine structures have shown promising anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard treatments. A study indicated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than conventional drugs like bleomycin .
  • Neurodegenerative Disease Treatment :
    • The compound may also exhibit potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is essential for enhancing cholinergic transmission in the brain, which is often impaired in Alzheimer's patients .
  • Targeted Protein Degradation :
    • The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating targeted protein degradation. This approach enhances the specificity and efficacy of therapeutic agents by directing them to degrade specific proteins involved in disease pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Piperidine DerivativeCytotoxicity in FaDu cells700 nM
AChE InhibitorDual inhibition (AChE & BuChE)Not specified
PROTAC LinkerTargeted protein degradationNot specified

Case Study: Piperidine Derivatives

In a comprehensive study focusing on piperidine derivatives, researchers synthesized over 45 compounds and evaluated their biological activities. The most potent compound exhibited an IC50 value of 700 nM against specific cancer cell lines, demonstrating significant potential for further development as an anticancer agent .

Case Study: Alzheimer’s Disease

Another study highlighted the development of piperidine-containing compounds that showed effective inhibition of cholinesterase enzymes, crucial for managing symptoms of Alzheimer's disease. These compounds not only inhibited enzyme activity but also displayed antioxidant properties, contributing to neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate?

Synthesis typically involves coupling reactions between tert-butyl benzoate derivatives and hydroxymethylpiperidine intermediates. A common approach is to use carbodiimide-mediated amidation or nucleophilic substitution under anhydrous conditions. For purification, silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is effective, as demonstrated for analogous tert-butyl piperidine carboxylates . Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups. Post-purification, confirm homogeneity via TLC and HPLC (>95% purity).

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H), benzoate aromatic protons (δ 7.3–8.1 ppm), and hydroxymethylpiperidine signals (δ 3.4–4.0 ppm for -CH₂OH).
  • Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₉NO₃: 320.2224).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (-OH stretch). Cross-reference with computational predictions (e.g., Gaussian DFT) for validation .

Q. How should researchers assess solubility and stability for experimental planning?

  • Solubility : Test in DMSO (commonly >50 mg/mL for similar esters), followed by aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week). Monitor degradation via HPLC. Store at –20°C under desiccation to prevent ester hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., tert-butanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during coupling steps.
  • Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura analogs (e.g., tert-butyl boronate intermediates) .
  • Solvent Selection : Use DMF or THF for polar intermediates; avoid protic solvents to prevent ester cleavage. Monitor progress via in-situ IR .

Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)?

  • HPLC-MS Integration : Confirm peak identity with spiked standards.
  • NMR Quantification : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for integration accuracy.
  • Hyphenated Techniques : LC-NMR or LC-ESI-MS to resolve co-eluting impurities .

Q. What computational tools aid in predicting reactivity or biological interactions?

  • Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes with piperidine-binding sites).
  • DFT Calculations (Gaussian) : Predict reaction pathways (e.g., ester hydrolysis energy barriers) .

Q. What methodologies are used to evaluate biological activity in vitro?

  • Enzyme Assays : Incubate with target enzymes (e.g., kinases or proteases) and measure inhibition via fluorescence (e.g., FITC-labeled substrates).
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations after treatment .

Q. How can degradation products be identified and quantified?

  • Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions.
  • LC-HRMS : Identify fragments (e.g., tert-butyl cleavage to benzoic acid derivatives).
  • Kinetic Modeling : Determine degradation half-lives using Arrhenius plots .

Q. What strategies resolve contradictions between experimental and computational data?

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent models in DFT) to match experimental NMR shifts.
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace reaction pathways .

Properties

IUPAC Name

tert-butyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,15,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOWPUGITGXQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130337
Record name Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401966-70-8
Record name Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-(bromomethyl)benzoate (1 g, 3.13 mmol) and piperidin-4-ylmethanol (0.361 g, 3.13 mmol) were dissolved in acetonitrile (25 mL). K2CO3 (1.300 g, 9.40 mmol) was added and the reaction mixture was heated to reflux for 20 min. The reaction mixture was cooled down to room temperature, filtered and evaporated. The resulting solid was partitioned between ethyl acetate (50 mL) and 1 M HCl (50 mL). The layers were separated and the aqueous layer was washed with ethyl acetate and the organic layers were discarded. The aqueous layer was basified with 8 M NaOH to pH˜10 and extracted 2 times with 50 mL of ethyl acetate. The organic layers were combined, washed with brine and dried over MgSO4, filtered and evaporated. tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate (0.95 g, 2.99 mmol, 95% yield) was isolated as yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.95 (d, J=8.34 Hz, 2H), 7.39 (d, J=8.08 Hz, 2H), 3.56 (s, 2H), 3.51 (d, J=6.57 Hz, 2H), 2.90 (d, J=11.37 Hz, 2H), 1.94-2.04 (m, 2H), 1.73 (d, J=14.15 Hz, 2H), 1.61 (s, 9H), 1.40-1.56 (m, 2H), 1.30-1.37 (m, 2H); LC-MS Rt=0.67 min; MS (ESI): 306.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.361 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.